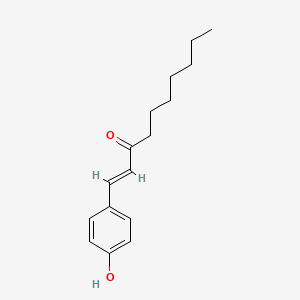

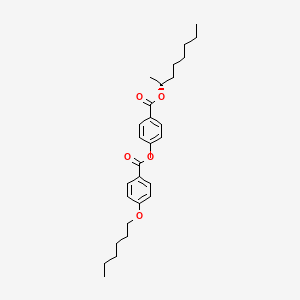

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

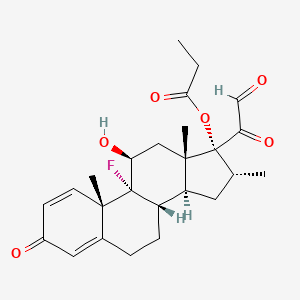

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, often referred to as 4-hydroxyphenyl dec-1-en-3-one, is a naturally occurring compound found in various plants and animals. It is an important intermediate in the biosynthesis of many natural products, including flavonoids and terpenoids. It is also a building block for the synthesis of various other compounds, such as quinones, polyphenols, and polycyclic aromatic hydrocarbons. This compound has been extensively studied due to its potential applications in medicine, agriculture, and industry.

Scientific Research Applications

Structural and Conformational Insights

- The molecule of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one and its derivatives are noted for their planar structures, indicating a high degree of conjugation throughout the system. This structural attribute is crucial for various chemical and biological interactions. Studies have shown that intermolecular hydrogen bonds play a significant role in linking adjacent molecules, forming one-dimensional chains, which might be crucial for understanding the compound's properties in different contexts (Wang et al., 2005).

Antioxidant Properties

- The compound and its variants have been explored for their potential antioxidant activity. For instance, certain amino derivatives of the compound exhibited significant antioxidant properties, showcasing their potential in scavenging free radicals and acting as superoxide dismutase mimetics (Sulpizio et al., 2016).

Electronic Properties and Chemical Reactivity

- In-depth computational studies have been conducted to understand the molecule's electronic properties and chemical reactivity. Insights into geometrical entities, electronic properties, and chemical reactivity aspects were obtained through density functional theory. This includes a detailed investigation of bond lengths, bond angles, and molecular electrostatic potential surface, among others (Adole et al., 2020).

Antiproliferative and Antimicrobial Activity

- The derivatives of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one have been studied for their antiproliferative activities against various cell lines. Some derivatives have shown promising results in inhibiting cancer cell growth, implying their potential therapeutic applications (Ma et al., 2017).

- Moreover, the compound's derivatives have also been examined for their antimicrobial activities. Some synthesized variants showed excellent antimicrobial properties against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Balaji et al., 2016).

properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)dec-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSLMUZKCDEDD-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)/C=C/C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)